Apigeninidin

Catalog No.
S585455
CAS No.
1151-98-0
M.F
C15H11ClO4
M. Wt
290.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apigeninidin

CAS Number

1151-98-0

Product Name

Apigeninidin

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

InChI

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H

InChI Key

GYQDOAKHUGURPD-UHFFFAOYSA-N

Synonyms

5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride, apigeninidin

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]

Apigeninidin is a naturally occurring flavonoid belonging to the class of compounds known as 3-deoxyanthocyanidins. It is primarily recognized for its role as a pigment, contributing to the vibrant red coloration in various plants, particularly in sorghum, where it has been documented in exceptionally high concentrations, notably 49 mg/g in the leaf sheath of the plant . The chemical formula for apigeninidin is C15H11O4+, with a molar mass of 255.24 g/mol. Its structure features a flavylium cation core, which consists of a two-ringed benzopyrylium system, with hydroxyl groups located at positions 5, 7, and 4' on the rings. This arrangement enhances its solubility in water and contributes to its antioxidant properties .

  • Antioxidant activity: The hydroxyl groups in apigeninidin's structure are believed to contribute to its ability to scavenge free radicals, potentially offering protection against oxidative stress.
  • Anti-inflammatory activity: Studies suggest apigeninidin may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis [].
  • Anticancer properties: Some research indicates apigeninidin might have antiproliferative effects on certain cancer cells, although further investigation is needed.

Apigeninidin is a naturally occurring flavonoid found in various fruits and vegetables, including grapes, berries, and leafy greens. It is responsible for the vibrant red, orange, and blue colors in these plants []. Scientific research has explored the potential applications of apigeninidin in various fields, primarily focusing on its potential health benefits.

Potential Health Benefits

1. Antioxidant Activity

Apigeninidin exhibits strong antioxidant properties, which may help protect cells from damage caused by free radicals [, ]. Free radicals are unstable molecules that contribute to oxidative stress, which is linked to various chronic diseases like cancer, heart disease, and neurodegenerative disorders [].

2. Anti-inflammatory Properties

Studies suggest that apigeninidin may possess anti-inflammatory properties. It may help regulate the immune system and reduce inflammation, potentially offering benefits in conditions like arthritis, asthma, and inflammatory bowel disease [, ].

3. Cancer Research

Research is ongoing to investigate the potential anti-cancer properties of apigeninidin. Studies have shown that apigeninidin may inhibit the growth and proliferation of various cancer cell lines in laboratory settings [, ]. However, more research is needed to determine its effectiveness and safety in humans.

4. Other Potential Applications

Apigeninidin is also being investigated for its potential role in various other areas, including:

  • Neurological health: Studies suggest that apigeninidin may have neuroprotective effects and may benefit cognitive function [].
  • Metabolic health: Some research suggests that apigeninidin may improve insulin sensitivity and help regulate blood sugar levels [].
  • Bone health: Studies indicate that apigeninidin may promote bone formation and potentially help prevent osteoporosis [].

Additional Considerations:

  • The bioavailability of apigeninidin, meaning the amount absorbed and used by the body, can be influenced by various factors, including the source and form of consumption.
  • As with any dietary supplement or potential therapeutic agent, it is crucial to consult with a healthcare professional before including apigeninidin in your diet or regimen, especially if you have any underlying health conditions or are taking medications.
, particularly influenced by environmental factors such as pH and temperature. It can exist in various tautomeric forms depending on these conditions. For instance, at lower pH levels, it predominantly exists as a flavylium cation, while at higher pH levels, it can convert into a chalcone form . Additionally, apigeninidin is susceptible to degradation through processes like hydrolysis and oxidation when exposed to light and heat. Glycosylation reactions can also occur, where sugar molecules are attached to apigeninidin, resulting in more stable glycosylated derivatives that are more prevalent in nature compared to the free aglycone form .

Apigeninidin can be synthesized through various methods, often involving the extraction from natural sources or chemical synthesis techniques. Common methods include:

  • Extraction from Plants: Apigeninidin can be isolated from plants such as sorghum and soybeans using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis typically involves starting from simpler flavonoid precursors through processes such as condensation reactions and subsequent modifications to introduce hydroxyl groups at specific positions on the aromatic rings .

Apigeninidin has several applications across different fields:

  • Food Industry: Due to its vibrant color, apigeninidin is used as a natural coloring agent in food products.
  • Nutraceuticals: Its potential health benefits make apigeninidin an attractive candidate for dietary supplements aimed at reducing oxidative stress and inflammation.
  • Cosmetics: The antioxidant properties of apigeninidin may also find applications in cosmetic formulations aimed at protecting skin from oxidative damage .

Studies on the interactions of apigeninidin with other compounds have revealed its behavior under various conditions:

  • Stability Studies: Research indicates that apigeninidin's stability can be affected by factors such as pH and temperature. For example, higher temperatures can accelerate degradation reactions while certain pH levels promote the formation of more stable derivatives .
  • Co-pigmentation Effects: Apigeninidin can interact with phenolic compounds during processing, leading to enhanced color stability in food products. This interaction may also influence its antioxidant activity .

Several compounds share structural similarities with apigeninidin. Here are some notable examples:

Compound NameStructure TypeUnique Features
ApigeninFlavoneContains three hydroxyl groups; does not have a pyrylium core.
CyanidinAnthocyanidinContains hydroxyl groups at different positions; more common in fruits.
DelphinidinAnthocyanidinHas additional hydroxyl groups compared to apigeninidin; found in berries.
PelargonidinAnthocyanidinLacks hydroxyl group at position 3; contributes to orange-red colors in plants.

Apigeninidin's uniqueness lies in its specific structural features that confer distinct color properties and biological activities compared to other anthocyanidins and flavonoids. Its presence in specific plant sources like sorghum also distinguishes it from more widely distributed anthocyanins found in fruits .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

290.0345865 g/mol

Monoisotopic Mass

290.0345865 g/mol

Heavy Atom Count

20

UNII

CWI2JJB0W1

Other CAS

1151-98-0

Wikipedia

Apigeninidin

Dates

Last modified: 08-15-2023

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